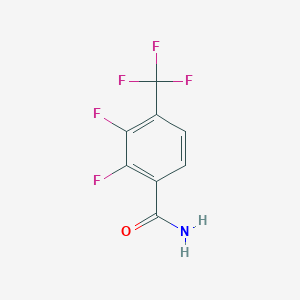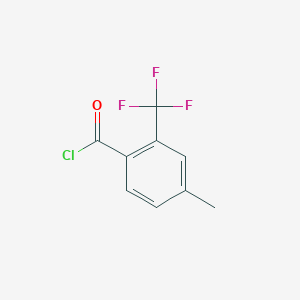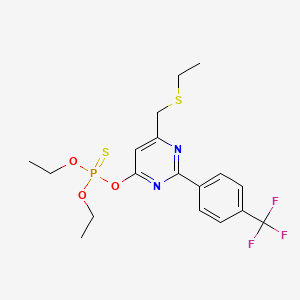
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate
Vue d'ensemble
Description
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate, also known as TFPyO, is a commonly used reagent in organic chemistry. It is a pyridinium salt that is used in the synthesis of various organic molecules. TFPyO is a versatile reagent that can be used in a wide range of chemical reactions.
Mécanisme D'action
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate acts as a coupling reagent in organic synthesis. It reacts with carboxylic acids to form an intermediate that is more reactive than the original carboxylic acid. This intermediate then reacts with an amine to form an amide bond. The reaction proceeds via the formation of an activated ester intermediate, which is then attacked by the amine. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also known to participate in other reactions such as nucleophilic substitution and oxidation reactions.
Biochemical and Physiological Effects:
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate does not have any known biochemical or physiological effects. It is a synthetic reagent that is used only in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate has several advantages as a coupling reagent in organic synthesis. It is a highly efficient reagent that can be used in a wide range of reactions. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also stable and easy to handle, making it a popular choice for many researchers. However, 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate has some limitations. It can be expensive, and its use can result in the formation of unwanted side products. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Orientations Futures
There are several future directions for the use of 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side effects. Another area of interest is the use of 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate in the synthesis of novel peptides and proteins with therapeutic potential. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate can also be used in the synthesis of other organic molecules such as polymers and dendrimers. Finally, the development of new synthetic methods that use 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate as a key reagent is an area of ongoing research.
Applications De Recherche Scientifique
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is widely used in scientific research for the synthesis of various organic molecules. It is particularly useful in the synthesis of peptides and proteins. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the coupling of amino acids to form peptide chains. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also used in the synthesis of other organic molecules such as heterocyclic compounds, natural products, and pharmaceuticals.
Propriétés
IUPAC Name |
2-[1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]oxy-1-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(18(20)8-11)21-9-12(19)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQKBLUSQXBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=[N+](C=C(C=C2)C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)







![N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide](/img/structure/B3041180.png)

![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)


